4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a tert-butylpyridazinyl group, a piperidinyl group, and a sulfonylmorpholine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butylpyridazinyl group: This can be achieved through the reaction of tert-butylamine with a suitable pyridazine derivative under controlled conditions.
Attachment of the piperidinyl group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Morpholine incorporation: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with biological targets.
Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- **4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
- **4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone
- **4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Uniqueness
The uniqueness of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-18(2,3)16-4-5-17(20-19-16)26-14-15-6-8-21(9-7-15)27(23,24)22-10-12-25-13-11-22/h4-5,15H,6-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJIAGAZXHUSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.